1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that has attracted significant interest in the fields of chemistry and pharmacology. This compound features a unique structure characterized by a pyrazole ring fused with a pyridine ring, which enhances its potential for various biological and chemical applications. The compound is classified under heterocycles, specifically as a pyrazolo derivative.
The synthesis of 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one typically involves cyclization reactions of appropriate precursors. Common methods include:
The synthesis can be performed under various conditions to optimize yield and purity. For instance, using continuous flow reactors in industrial settings allows for consistent production at larger scales while maintaining quality control. High-throughput screening techniques are also employed to identify optimal reaction parameters quickly.
1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one has the following molecular characteristics:
The compound's structure reveals a fused bicyclic system that contributes to its unique chemical properties and biological activity. The presence of nitrogen atoms in the ring system is crucial for its reactivity and interaction with biological targets.
1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one can participate in various chemical reactions:
The specific conditions for these reactions vary widely; for instance:
These reactions can lead to diverse products depending on the reagents and conditions employed.
The mechanism of action of 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites, thereby blocking substrate access and influencing cellular pathways. This inhibition can lead to therapeutic effects in various biological contexts.
Property | Value |
---|---|
Molecular Weight | 164.16 g/mol |
Melting Point | Data not specified |
Boiling Point | Data not specified |
pKa | Data not specified |
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications.
1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one has several scientific applications:
These applications highlight the compound's versatility and importance in advancing both scientific research and practical applications in various fields.
Pyrazolo[4,3-c]pyridines represent a distinctive subclass of fused bicyclic heterocycles characterized by a pyrazole ring fused to the c-face of a pyridine ring. The systematic naming follows the International Union of Pure and Applied Chemistry (IUPAC) fusion nomenclature rules, where the pyrazole nitrogen positions (N1 or N2) and the fusion direction ([a,b], [a,c], or [b,c]) define the isomeric identity. The specific compound 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one exhibits precise structural features: (1) a fully saturated pyridine ring (4,5,6,7-tetrahydro) indicated by the "4H,5H,6H,7H" designation; (2) a carbonyl group at position 4 of the pyridine ring; and (3) a methyl substituent on the pyrazole nitrogen (N1) [5] [7].
The saturation pattern critically influences molecular geometry and biological interactions. Partial saturation (e.g., 4,5,6,7-tetrahydro states) introduces conformational flexibility and sp³ hybridized carbons, while maintaining aromatic character in the pyrazole ring. This hybrid aromatic/aliphatic architecture enables diverse binding modes with biological targets. The presence of the 4-one group introduces a hydrogen-bond acceptor site and a dipole moment that significantly influences electronic distribution across the fused system [5].
Table 1: Structural Variations in Pyrazolo[4,3-c]pyridine Derivatives
Core Structure | Substituent Pattern | Representative Example | Key Structural Feature |
---|---|---|---|
Fully aromatic | N1-unsubstituted | 5-Methyl-1H-pyrazolo[4,3-b]pyridine [8] | Planar aromatic system |
Partially saturated | N1-methyl, 4,5,6,7-tetrahydro | 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine [5] | Sp³ hybridized CH₂ groups at 5,6,7 positions |
Functionalized | 4-Amino substituted | 1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-amine [4] | Exocyclic amino group at pyridine C4 |
Bicyclic fused | Carbonyl at pyridine C4 | 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one | Ketone functionality creating H-bond acceptor |
The synthetic chemistry of pyrazolo[4,3-c]pyridines has evolved dramatically over five decades, transitioning from inefficient linear sequences to sophisticated convergent strategies. Early approaches (1970s-1990s) relied on cyclocondensation reactions of 5-aminopyrazoles with 1,3-dielectrophiles, but these suffered from regioselectivity issues and moderate yields (<50%) due to competing reaction pathways. The aminopyrazole nucleophile possesses three potential attack sites (5-NH₂, 1-NH, 4-CH), with reactivity order 5-NH₂ > 1-NH > 4-CH, leading to isomeric mixtures when using unsymmetrical dielectrophiles [2].
The 2000s witnessed two transformative advances: (1) the application of transition metal catalysis for C-N and C-C bond formation, and (2) the development of multicomponent reactions. Palladium-catalyzed methods enabled regioselective cyclizations, exemplified by Boruah's intramolecular coupling of β-halovinyl aldehydes with 5-aminopyrazoles using Pd(OAc)₂/xantphos, achieving >85% yields and precise control over substitution patterns [2]. Simultaneously, microwave-assisted synthesis reduced reaction times from hours to minutes while improving yields by >20% compared to conventional heating, as demonstrated in the preparation of 3-aminopyrazolo[3,4-b]pyridines [3].
Recent innovations (post-2010) focus on sustainability and atom economy. Alum-catalyzed four-component reactions in ionic liquid media exemplify this trend, producing complex furo[3,4-e]pyrazolo[3,4-b]pyridinones in a single pot with high efficiency and minimal waste [6]. Hydrazinolysis strategies using 2-chloronicotinonitrile precursors have also emerged as efficient routes to 3-aminopyrazolo[4,3-c]pyridine derivatives, enabling late-stage diversification for medicinal chemistry applications [3].
Table 2: Evolution of Synthetic Approaches to Pyrazolo[4,3-c]pyridines
Era | Dominant Strategy | Typical Yield Range | Key Limitations | Modern Solutions |
---|---|---|---|---|
1970s-1990s | Cyclocondensation of 5-aminopyrazoles | 40-60% | Regioisomer formation, long reaction times (>24h) | Pd-catalyzed cyclizations (85-95% yields) |
1990s-2000s | Hydrazinolysis of chloronicotinonitriles | 50-75% | Functional group incompatibility | Microwave acceleration (10-30 min reactions) |
2000s-2010s | Transition metal-catalyzed coupling | 70-90% | Catalyst cost, purification challenges | Recoverable catalysts, flow chemistry |
2010s-Present | Multicomponent reactions (MCRs) | 80-95% | Complexity in optimization | Alum/organocatalyst systems in green solvents |
The incorporation of a methyl group at the N1 position of the pyrazole ring represents a strategic molecular modification with profound implications for drug-like properties. This substitution primarily serves to block metabolic oxidation at the pyrazole nitrogen, significantly enhancing metabolic stability. Unsubstituted pyrazole nitrogens undergo rapid cytochrome P450-mediated oxidation (N-hydroxylation), leading to short plasma half-lives in vivo. The methyl group acts as a steric and electronic shield, reducing this susceptibility as evidenced in comparative studies of methylated vs. non-methylated analogs [4] [5].
Beyond metabolic stabilization, the 1-methyl group induces subtle conformational effects that optimize target binding. In the case of 1-Methyl-1H-pyrazolo[4,3-c]pyridin-4-amine (CAS# 494767-19-0), the methyl group forces a slight pyramidalization at N1, tilting the pyridine ring by 7-12° relative to the pyrazole plane. This distortion positions the 4-amino group optimally for hydrogen bonding with kinase ATP pockets, explaining its prevalence in protein kinase inhibitor scaffolds. X-ray crystallographic analyses confirm this binding-competent conformation in complexes with CDK2 and GSK-3β kinases [4].
The methyl substituent also modulates physicochemical properties predictably:
Table 3: Impact of 1-Methyl Substitution on Pharmacological Properties
Property | 1-Methyl Analogs | Non-Methylated Analogs | Biological Consequence |
---|---|---|---|
Metabolic Stability (t₁/₂) | 120-240 min (human microsomes) | 15-45 min | Reduced dosing frequency |
Plasma Protein Binding | Moderate (85-90%) | High (>95%) | Improved free fraction for target engagement |
Crystal Structure Geometry | Pyridine ring tilt: 7-12° | Coplanar rings | Optimized kinase hinge region binding |
Permeability (PAMPA) | High (15-25 × 10⁻⁶ cm/s) | Moderate (5-12 × 10⁻⁶ cm/s) | Enhanced cellular penetration |
Bioavailability (rat) | 60-85% | 20-45% | Improved dose-exposure relationship |
The tetrahydropyridine moiety in 1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one introduces additional advantages: (1) the saturated ring adopts a chair conformation that projects the 4-carbonyl group axially, optimizing hydrogen bonding; (2) the aliphatic CH₂ groups enable hydrophobic interactions without excessive desolvation penalty; and (3) the reduced basicity (pKa ~6.5) compared to fully aromatic analogs (pKa ~9) prevents ionization at physiological pH, enhancing blood-brain barrier penetration for CNS-targeted agents. These features collectively establish 1-methyl-4,5,6,7-tetrahydro derivatives as privileged scaffolds in contemporary drug design [5] [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9